molecular formula C36H35ClN2O6 B12749130 benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate CAS No. 101997-33-5

benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate

Cat. No.: B12749130
CAS No.: 101997-33-5
M. Wt: 627.1 g/mol
InChI Key: NWAJHWKZQKAWQT-LAAUYLTFSA-N
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Description

The compound benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate is a complex organic molecule with a unique structure It consists of a benzoic acid moiety linked to a bicyclic azabicyclo octane structure, which is further connected to a chlorophenyl and pyridinyl prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azabicyclo Octane Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl and Pyridinyl Groups: This step involves coupling reactions, such as Suzuki or Heck coupling, to introduce the chlorophenyl and pyridinyl groups onto the azabicyclo octane core.

    Esterification: The final step involves esterification of the benzoic acid with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of benzoate derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoate group, converting it to a single bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Benzoate derivatives.

    Reduction: Saturated ester derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of bicyclic structures with biological targets. Its potential as a ligand for various receptors can be explored.

Medicine

The compound’s structure suggests potential pharmacological activity. It can be investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its azabicyclo octane core.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The azabicyclo octane core can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and pyridinyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds like methyl benzoate and ethyl benzoate share the benzoic acid moiety.

    Azabicyclo Octane Derivatives: Compounds such as tropane alkaloids have a similar bicyclic structure.

    Chlorophenyl Derivatives: Compounds like chlorpheniramine contain the chlorophenyl group.

    Pyridinyl Derivatives: Compounds such as nicotine contain the pyridinyl group.

Uniqueness

The uniqueness of benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate lies in its combination of these diverse structural elements, which can confer unique chemical and biological properties.

Properties

CAS No.

101997-33-5

Molecular Formula

C36H35ClN2O6

Molecular Weight

627.1 g/mol

IUPAC Name

benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate

InChI

InChI=1S/C22H23ClN2O2.2C7H6O2/c1-25-18-6-7-19(25)14-20(13-18)27-22(26)21(12-15-8-10-24-11-9-15)16-2-4-17(23)5-3-16;2*8-7(9)6-4-2-1-3-5-6/h2-5,8-12,18-20H,6-7,13-14H2,1H3;2*1-5H,(H,8,9)/b21-12-;;

InChI Key

NWAJHWKZQKAWQT-LAAUYLTFSA-N

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)/C(=C\C3=CC=NC=C3)/C4=CC=C(C=C4)Cl.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(=CC3=CC=NC=C3)C4=CC=C(C=C4)Cl.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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